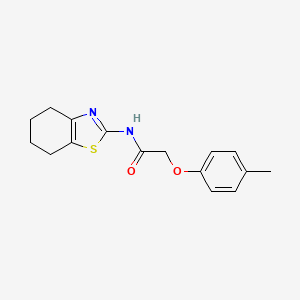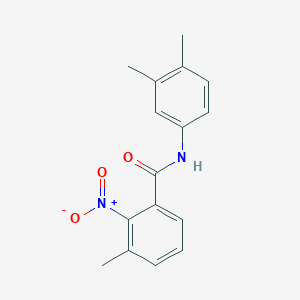
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as IB-MECA and is a selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is expressed in various tissues throughout the body, including the brain, heart, and immune system. The selective activation of this receptor has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of IB-MECA involves the selective activation of the adenosine A3 receptor. This receptor is coupled to G proteins, which are involved in a variety of signaling pathways throughout the body. The activation of the adenosine A3 receptor by IB-MECA has been shown to modulate these signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The activation of the adenosine A3 receptor by IB-MECA has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is the inhibition of pro-inflammatory cytokine production, which can help to reduce inflammation and associated tissue damage. Additionally, IB-MECA has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using IB-MECA in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to specifically target this receptor and study its effects in isolation. Additionally, IB-MECA has been extensively studied and optimized for use in lab experiments, ensuring the production of high-quality and consistent results. However, one of the limitations of using IB-MECA is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving IB-MECA. One of the most promising areas of research is in the development of novel cancer therapies. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, IB-MECA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the potential off-target effects of IB-MECA, which can help to improve the interpretation of results in lab experiments.
Synthesemethoden
The synthesis of IB-MECA is a complex process that involves several steps. The initial step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, which is then reacted with isobutylamine to form IB-MECA. This synthesis method has been extensively studied and optimized to ensure the production of high-quality IB-MECA for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel cancer therapies. Additionally, IB-MECA has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-7-5-4-6-11(12)3/h4-7,10,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODLLWEPDCYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)